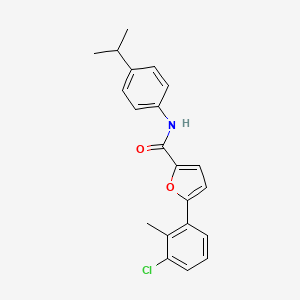
5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring substituted with a carboxamide group, and phenyl rings with chloro and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 4-propan-2-ylphenylamine, under suitable conditions (e.g., using coupling reagents like EDCI or DCC).
Substitution reactions: The phenyl rings are functionalized with chloro and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC.
Reduction: Reagents such as LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-SH, or R-OH in the presence of a base or catalyst.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-chloro-2-methylphenyl)-N-(4-methylphenyl)furan-2-carboxamide
- 5-(3-chloro-2-methylphenyl)-N-(4-ethylphenyl)furan-2-carboxamide
- 5-(3-chloro-2-methylphenyl)-N-(4-isopropylphenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and overall efficacy in its intended applications.
Propriétés
Numéro CAS |
6170-96-3 |
|---|---|
Formule moléculaire |
C21H20ClNO2 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO2/c1-13(2)15-7-9-16(10-8-15)23-21(24)20-12-11-19(25-20)17-5-4-6-18(22)14(17)3/h4-13H,1-3H3,(H,23,24) |
Clé InChI |
CHINMNASKIKSIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


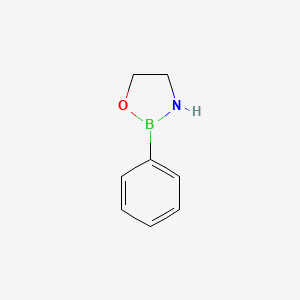
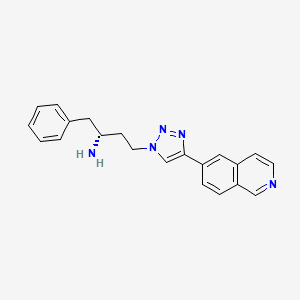

![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

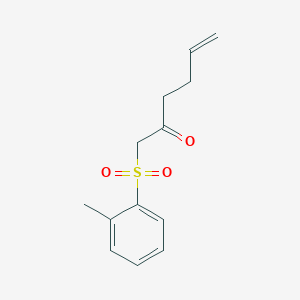
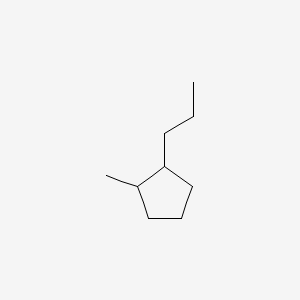
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
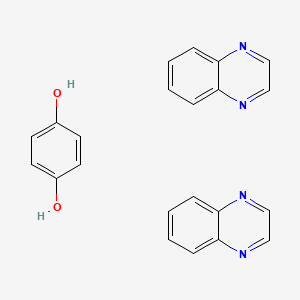
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
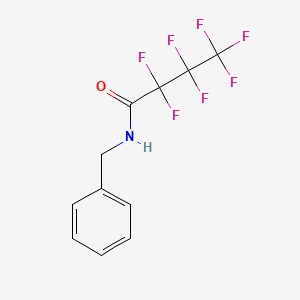
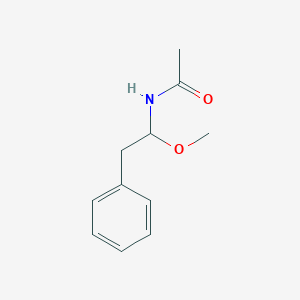
phosphane}](/img/structure/B14171952.png)
